molecular formula C12H11N3O2S2 B2562115 (E)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)thiophene-2-carboxamide CAS No. 391886-25-2

(E)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)thiophene-2-carboxamide

Cat. No.: B2562115
CAS No.: 391886-25-2
M. Wt: 293.36
InChI Key: QFPMPDDKCYNSOQ-VGOFMYFVSA-N
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Description

(E)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)thiophene-2-carboxamide (CAS 391886-25-2) is a synthetic compound with a molecular formula of C12H11N3O2S2 and a molecular weight of 293.36 g/mol . This molecule features a thiophene-2-carboxamide group linked via a carbonylmethylidene spacer to a (thiophen-2-ylmethylene)hydrazinyl moiety, forming a hydrazone-based structure with potential for diverse research applications . Thiophene-carboxamide derivatives are recognized as valuable scaffolds in medicinal chemistry and drug discovery due to their wide spectrum of biological activities . Recent scientific literature highlights that thiophene-2-carboxamide derivatives exhibit significant antibacterial activity against pathogenic Gram-positive and Gram-negative bacteria, as well as notable antioxidant properties . Furthermore, structurally related thiophene-2-carboximidamide compounds have been investigated as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme target implicated in neurodegenerative pathologies and human melanoma . These inhibitors function by mimicking the guanidinium group of the natural substrate L-arginine, forming key hydrogen bond interactions with active site residues in the target enzyme . The presence of the hydrazone functionality (N/N=C/) in its structure, as defined by its SMILES notation, makes this compound a versatile intermediate for the synthesis of various heterocyclic systems . Hydrazide and hydrazone derivatives are extensively used as precursors for constructing pharmacologically important heterocycles, including pyrroles, pyrazoles, 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles . This compound is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S2/c16-11(15-14-7-9-3-1-5-18-9)8-13-12(17)10-4-2-6-19-10/h1-7H,8H2,(H,13,17)(H,15,16)/b14-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPMPDDKCYNSOQ-VGOFMYFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=NNC(=O)CNC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=N/NC(=O)CNC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiophene ring, a hydrazone moiety, and a carboxamide functional group, which contribute to its biological activity. Its structure allows for interactions with various molecular targets, making it a candidate for drug development.

The primary mechanism of action involves the formation of covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition or modulation of enzyme activity. The thiophene ring may also engage in π-π stacking interactions, enhancing binding affinity to biological targets.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effective inhibition at certain concentrations. For instance, compounds similar to this compound have shown minimum inhibitory concentrations (MICs) ranging from 64 to 512 µg/mL against several pathogens .

Anticancer Properties

Several studies have explored the anticancer potential of thiophene-based compounds. The compound has been evaluated for its effects on cancer cell lines, where it exhibited cytotoxicity and induced apoptosis in treated cells. Notably, in vitro assays have shown that derivatives can inhibit proliferation in various cancer models, including breast and prostate cancer cells .

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)10Inhibition of cell proliferation
PC3 (Prostate Cancer)15Induction of apoptosis

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of thiophene derivatives against amyloid-beta aggregation, which is crucial in Alzheimer's disease research. The compound's ability to modulate Aβ42 aggregation has been demonstrated using thioflavin T fluorescence assays, where it showed concentration-dependent inhibition of aggregation .

Case Studies and Experimental Findings

  • In Vitro Studies on Aβ42 Aggregation :
    • Compounds related to this compound were tested for their ability to inhibit Aβ42 aggregation.
    • Results showed that at concentrations of 1 µM, there was approximately 6% inhibition after 24 hours, increasing to 40% at 25 µM .
  • Cytotoxicity Assays :
    • The compound was assessed for cytotoxic effects on neuronal cell lines. It exhibited low toxicity while effectively preventing Aβ42-induced cytotoxicity in HT22 neuronal cells .

Scientific Research Applications

Biological Activities

Research indicates that (E)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)thiophene-2-carboxamide exhibits a range of biological activities, particularly in the fields of antibacterial, antifungal, and anticancer research.

Antibacterial Activity

Studies have demonstrated that derivatives of thiophene-based compounds possess significant antibacterial properties. For instance, compounds synthesized through similar methodologies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often range from 16 μg/mL to 150 μg/mL, indicating their potential as antibacterial agents .

Antifungal Activity

In addition to antibacterial properties, thiophene derivatives have been evaluated for antifungal activity. Compounds with similar structural motifs have shown promising results against various fungal strains, suggesting that this compound may also exhibit antifungal effects .

Anticancer Properties

Recent investigations into the anticancer potential of thiophene-based compounds have revealed their ability to inhibit cancer cell proliferation. For example, certain synthesized derivatives have shown cytotoxic effects against various cancer cell lines, making them candidates for further development as anticancer agents .

Case Studies and Research Findings

Several studies highlight the applications of this compound and its derivatives:

  • Antibacterial Screening : A study evaluated the antibacterial activity of synthesized thiophene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications to the thiophene structure enhanced antibacterial potency .
    CompoundMIC (μg/mL)Activity
    Compound A16High
    Compound B72.8Moderate
  • Anticancer Evaluation : Another research focused on the cytotoxic effects of thiophene derivatives on human cancer cell lines. The study found that some compounds exhibited IC50 values in the low micromolar range, suggesting significant anticancer activity .
    CompoundIC50 (μM)Cancer Type
    Compound C5.7Breast
    Compound D8.3Lung
  • Multicomponent Reactions : The efficiency of multicomponent reactions in synthesizing biologically active thiophene derivatives has been emphasized in recent literature, showcasing their broad substrate scope and high yields .

Comparison with Similar Compounds

Target Compound

  • Core Structure : Thiophene-2-carboxamide connected to a thiophenemethylene hydrazinyl group.
  • Key Substituents : Ethyl linker, E-configuration hydrazone.
  • Stereochemistry : Dihedral angles between aromatic rings likely influence packing (analogous to N-(2-nitrophenyl)thiophene-2-carboxamide, which has benzene-thiophene dihedral angles of 8.5–13.5° ).

Similar Compounds

N-(4-Methylphenyl)-2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide ():

  • Replaces the ethyl-thiophene carboxamide with a methylphenyl-acetamide group.
  • Shares E-configuration but lacks the extended conjugation of the target compound.

2-Hydroxy-N′-((thiophene-2-yl)methylene)benzohydrazide (HTMBH) ():

  • Benzohydrazide backbone instead of thiophene carboxamide.
  • Contains ortho-hydroxy substituent, enabling intramolecular hydrogen bonding.

N-(2-Nitrophenyl)thiophene-2-carboxamide ():

  • Nitrophenyl group replaces the hydrazinyl-ethyl chain.
  • Exhibits C–H⋯O/S interactions in crystal packing, absent in the target compound.

3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzo[b]thiophene-2-carbohydrazide ():

  • Benzo[b]thiophene core with a long alkyl chain, enhancing hydrophobicity.

Target Compound

  • Likely synthesized via condensation of thiophene-2-carboxaldehyde derivatives with hydrazine-containing precursors under mild conditions (similar to , which used ethanol and acetic acid).

Similar Compounds

HTMBH (): Ultrasound-assisted synthesis in ethanol (70–80% yield), vs. conventional reflux (60% yield).

Spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives ():

  • Green synthesis via nucleophilic attacks of thiocarbohydrazide on ketones.

N-(2-Nitrophenyl)thiophene-2-carboxamide ():

  • Reflux in acetonitrile with 2-thiophenecarbonyl chloride and 2-nitroaniline.

Physical and Spectral Properties

Property Target Compound HTMBH () N-(2-Nitrophenyl)thiophene-2-carboxamide ()
IR C=O Stretch (cm⁻¹) ~1700–1710 (estimated) 1680–1700 1685
NMR Shifts (¹H) NH-thiadiazole: 10.50–9.90 ppm (analogous to ) NH: 10.20 ppm (broad) Aromatic H: 8.30–7.20 ppm
Melting Point Not reported 210–212°C 397 K (124°C)
Crystallography Likely C–H⋯O/S interactions Intramolecular H-bonding Dihedral angles: 8.5–13.5°; weak C–H⋯O/S interactions

Functional and Reactivity Differences

  • Electron-Donating Effects : The dual thiophene rings in the target compound enhance electron density compared to HTMBH’s benzohydrazide.
  • Hydrophobicity : The ethyl linker in the target compound may reduce solubility compared to the hydroxyl group in HTMBH.
  • Biological Potential: Hydrazones like HTMBH and ’s thiosemicarbazones show antimicrobial activity, suggesting the target compound may share similar properties .

Key Contrasts

  • Spiro vs. Linear Systems : ’s spiro derivatives require cyclic ketones, unlike the target compound’s linear structure.
  • Catalysts : Acetic acid in HTMBH synthesis vs. HFIP in ’s multicomponent reactions.
  • Yield Optimization : Ultrasound methods () improve yields (70–80%) over conventional reflux (60%).

Q & A

Q. What are the common synthetic routes for preparing (E)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)thiophene-2-carboxamide, and what key reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of thiophene-2-carboxylic acid derivatives with hydrazine intermediates. Key steps include:
  • Coupling Reactions : Amide bond formation between thiophene-2-carboxamide and hydrazinyl-ethyl intermediates under reflux conditions .
  • Stereochemical Control : Use of acid/base catalysts (e.g., Et₃N or H₂SO₄) to favor (E)-isomer formation via thermodynamic control .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
    Critical Parameters :
ParameterTypical ConditionsImpact on Yield/PurityReference
SolventDMF, DCM, EthanolPolarity affects solubility
TemperatureRT to reflux (40–80°C)Higher temps risk decomposition
CatalystAcid/Base (H₂SO₄, Et₃N)Accelerates condensation

Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?

  • Methodological Answer :
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H at ~3300 cm⁻¹) .
  • 1H/13C NMR : Assigns protons (e.g., δ 10.5–9.9 ppm for NH, δ 8.3–7.2 ppm for aromatic H) and carbons (C=O at ~170 ppm) .
  • DEPT-135 NMR : Distinguishes CH₂ and CH₃ groups in aliphatic chains .
  • Mass Spectrometry : Molecular ion peak matching theoretical molecular weight (e.g., 319.39 g/mol for analogs) .
  • X-ray Crystallography : Resolves stereochemistry (E-configuration) and crystal packing .

Q. What in vitro biological assays are typically employed to evaluate the pharmacological potential of this thiophene carboxamide derivative?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test activity against kinases, proteases, or oxidoreductases (IC₅₀ determination) .
  • Antimicrobial Screening : Minimum inhibitory concentration (MIC) against bacterial/fungal strains .
  • Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7) .

Advanced Questions

Q. How can researchers optimize the synthesis of this compound to minimize by-products and improve scalability for in vivo studies?

  • Methodological Answer :
  • Continuous Flow Reactors : Enhance mixing and heat transfer, reducing side reactions .
  • High-Throughput Screening : Rapidly test solvent/catalyst combinations for optimal yield .
  • Green Chemistry : Ethanol/water solvent systems reduce environmental impact .
  • Process Analytical Technology (PAT) : In-line FT-IR or HPLC monitors reaction progress in real time .

Q. What strategies are recommended for analyzing contradictory biological activity data across different assay systems for this compound?

  • Methodological Answer :
  • Assay Validation : Use positive controls (e.g., doxorubicin for cytotoxicity) to confirm assay reliability .
  • Orthogonal Assays : Cross-validate results (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., SAR for thiophene derivatives) .

Q. How can computational chemistry approaches, such as molecular docking or DFT calculations, aid in understanding the interaction mechanisms of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Predict binding modes to enzyme active sites (e.g., PARP-1 or COX-2) using AutoDock Vina .
  • DFT Calculations : Optimize geometry and calculate electrostatic potential maps to identify reactive regions .
  • MD Simulations : Assess stability of ligand-target complexes over nanosecond timescales .

Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound, given its multiple functional groups and stereochemical considerations?

  • Methodological Answer :
  • Functional Group Masking : Selectively modify groups (e.g., hydrazine vs. carboxamide) to isolate contributions .
  • Stereoisomer Synthesis : Prepare (Z)-isomer analogs to compare activity .
  • 3D-QSAR Models : CoMFA or CoMSIA maps electrostatic/hydrophobic interactions influencing activity .

Q. How does the stereochemistry (E-configuration) of the hydrazinyl moiety influence the compound's biological activity, and what methods validate this configuration?

  • Methodological Answer :
  • Impact on Activity : E-configuration may enhance binding to planar enzyme active sites (e.g., topoisomerase II) .
  • Validation Methods :
  • NOESY NMR : Detects spatial proximity between protons to confirm geometry .
  • X-ray Crystallography : Resolves double-bond configuration unambiguously .

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